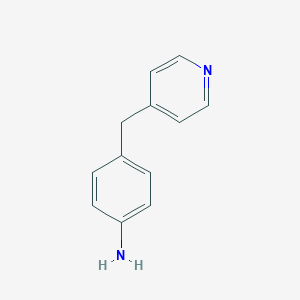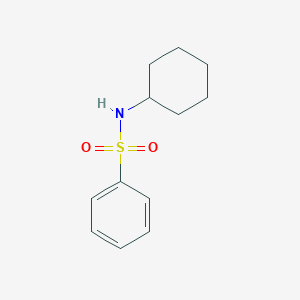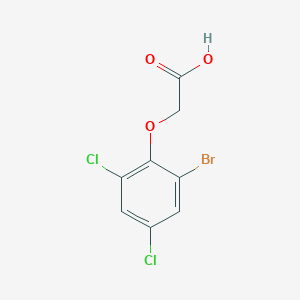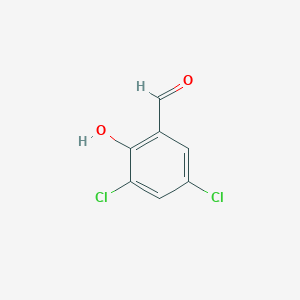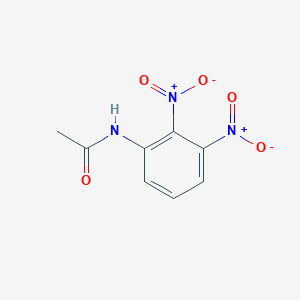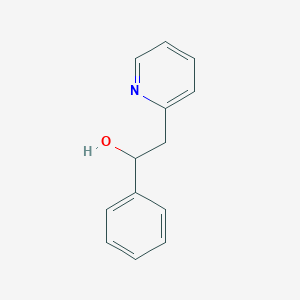
alpha-Phenylpyridine-2-ethanol
Overview
Description
Alpha-Phenylpyridine-2-ethanol (APPE) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APPE is a chiral compound that has a pyridine ring and a phenyl group attached to an ethanol molecule. The synthesis of APPE is relatively simple, and it has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Alpha-Phenylpyridine-2-ethanol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, alpha-Phenylpyridine-2-ethanol has been investigated for its potential as an antidepressant and anxiolytic agent. In agriculture, alpha-Phenylpyridine-2-ethanol has been studied for its ability to enhance plant growth and resistance to environmental stressors. In materials science, alpha-Phenylpyridine-2-ethanol has been explored for its potential use as a chiral building block in the synthesis of novel materials.
Mechanism Of Action
The mechanism of action of alpha-Phenylpyridine-2-ethanol is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. alpha-Phenylpyridine-2-ethanol has been shown to increase the levels of these neurotransmitters in animal models, which may contribute to its anxiolytic and antidepressant effects.
Biochemical And Physiological Effects
Alpha-Phenylpyridine-2-ethanol has been shown to have a variety of biochemical and physiological effects. In animal models, alpha-Phenylpyridine-2-ethanol has been shown to reduce anxiety-like behaviors and increase exploratory behavior. Additionally, alpha-Phenylpyridine-2-ethanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth of new neurons. alpha-Phenylpyridine-2-ethanol has also been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using alpha-Phenylpyridine-2-ethanol in lab experiments is its relatively simple synthesis method. Additionally, alpha-Phenylpyridine-2-ethanol is a chiral compound, which allows for the study of its enantiomers and their potential differences in activity. However, one limitation of using alpha-Phenylpyridine-2-ethanol in lab experiments is its low solubility in water, which may limit its potential applications in aqueous systems.
Future Directions
There are many potential future directions for alpha-Phenylpyridine-2-ethanol research. In medicine, further studies could investigate the potential of alpha-Phenylpyridine-2-ethanol as an antidepressant and anxiolytic agent. Additionally, research could explore the potential of alpha-Phenylpyridine-2-ethanol as a neuroprotective agent in the treatment of neurodegenerative diseases. In agriculture, further studies could investigate the potential of alpha-Phenylpyridine-2-ethanol as a plant growth enhancer and stress resistance agent. Finally, in materials science, research could explore the potential of alpha-Phenylpyridine-2-ethanol as a chiral building block in the synthesis of novel materials.
properties
CAS RN |
2294-74-8 |
|---|---|
Product Name |
alpha-Phenylpyridine-2-ethanol |
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2 |
InChI Key |
NPVKVVBMSCQGAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |
Other CAS RN |
2294-74-8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

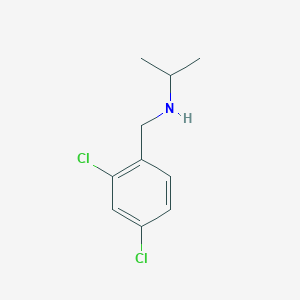
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)

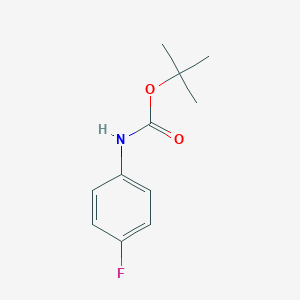
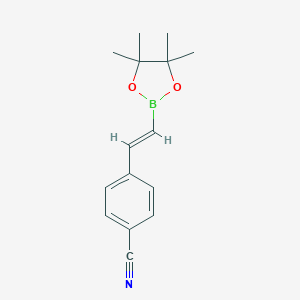
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
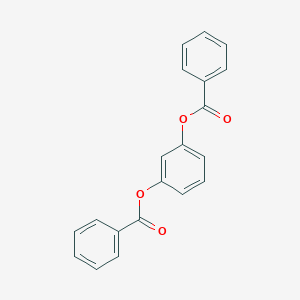
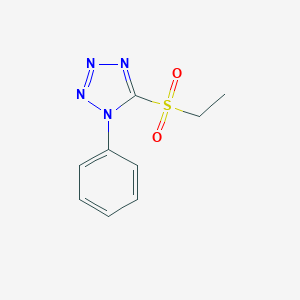
![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)
